N,N'-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(3,5-dimethylbenzamide)
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Overview
Description
N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(3,5-dimethylbenzamide) is a complex organic compound that features a unique structure combining pyridine and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(3,5-dimethylbenzamide) typically involves the reaction of 1,2-di(4-pyridyl)ethylene with 3,5-dimethylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(3,5-dimethylbenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine rings.
Scientific Research Applications
N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(3,5-dimethylbenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(3,5-dimethylbenzamide) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its ability to interact with nucleic acids and proteins makes it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,2-Di(4-pyridyl)ethylene: A simpler analog used as a ligand in coordination chemistry.
3,5-Dimethylbenzamide: A related compound with similar structural features but lacking the pyridine moieties.
Uniqueness
N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis(3,5-dimethylbenzamide) is unique due to its combination of pyridine and benzamide groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential bioactivity make it a valuable compound for various applications.
Properties
CAS No. |
77130-24-6 |
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Molecular Formula |
C30H30N4O2 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-[2-[(3,5-dimethylbenzoyl)amino]-1,2-dipyridin-4-ylethyl]-3,5-dimethylbenzamide |
InChI |
InChI=1S/C30H30N4O2/c1-19-13-20(2)16-25(15-19)29(35)33-27(23-5-9-31-10-6-23)28(24-7-11-32-12-8-24)34-30(36)26-17-21(3)14-22(4)18-26/h5-18,27-28H,1-4H3,(H,33,35)(H,34,36) |
InChI Key |
CVEGYFDKGDLPCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(C2=CC=NC=C2)C(C3=CC=NC=C3)NC(=O)C4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
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